

Toxicological Profile of Chanoclavine and Related Clavine Alkaloids: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Chanoclavine*

Cat. No.: *B110796*

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Abstract

Clavine alkaloids, a subgroup of ergot alkaloids produced by various fungi, represent a class of compounds with diverse biological activities. Their structural similarity to neurotransmitters such as serotonin, dopamine, and adrenaline allows them to interact with a range of receptors in the central nervous system and other tissues. This technical guide provides a comprehensive overview of the toxicological profile of **chanoclavine** and related clavine alkaloids, including agroclavine, elymoclavine, festuclavine, and fumigaclavine. The document summarizes available quantitative toxicity data, details experimental protocols for key toxicological studies, and visualizes the known signaling pathways through which these alkaloids exert their effects. This information is intended to serve as a critical resource for researchers and professionals involved in the study and development of clavine alkaloid-based therapeutics.

Introduction

Ergot alkaloids are a broad class of mycotoxins produced by fungi of the genus *Claviceps* and other related species.^[1] Historically known for causing the disease ergotism, these compounds have also been harnessed for their medicinal properties.^[1] The clavine alkaloids are

biosynthetic precursors to the more complex lysergic acid derivatives but also possess their own distinct pharmacological and toxicological profiles.[\[2\]](#)

Chanoclavine, a prominent member of this family, has been investigated for its potential therapeutic applications. Understanding the toxicity of **chanoclavine** and its structural relatives is paramount for assessing their safety and guiding future drug development efforts. This guide synthesizes the current knowledge on the toxicology of these compounds, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Toxicological Data

The acute toxicity of clavine alkaloids is primarily assessed by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.[\[3\]](#) Subchronic toxicity studies provide insights into the effects of repeated exposure over a longer duration. The available quantitative data for **chanoclavine** and related alkaloids are summarized below.

Table 1: Acute Toxicity Data for Chanoclavine and Related Clavine Alkaloids

Compound	Test Species	Route of Administration	LD50	Reference(s)
Chanoclavine	Mouse	Oral	> 2000 mg/kg	[4]
Elymoclavine	Mouse	Intraperitoneal	350 (228-535) mg/kg	
Rat	Unreported	128 mg/kg	[1]	
Agroclavine	-	-	Not Available	[5]
Festuclavine	-	-	Not Available	-
Fumigaclavine	-	-	Not Available	-

Note: For agroclavine, while a specific LD50 is not available, it is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled."[\[6\]](#)

Table 2: Subchronic Toxicity Study of Chanoclavine in Mice

Parameter	Details	Reference(s)
Test Species	Mice	[4]
Duration	3 weeks	[4]
Dose Rate	123.9 mg/kg/day	[4]
Observations	Initial reduction in food consumption, resolved by day seven. No toxicologically significant effects on gross pathology, histology, hematology, or blood chemistry.	[4]

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicological data.

Acute Oral Toxicity Testing (Based on OECD Guideline 425)

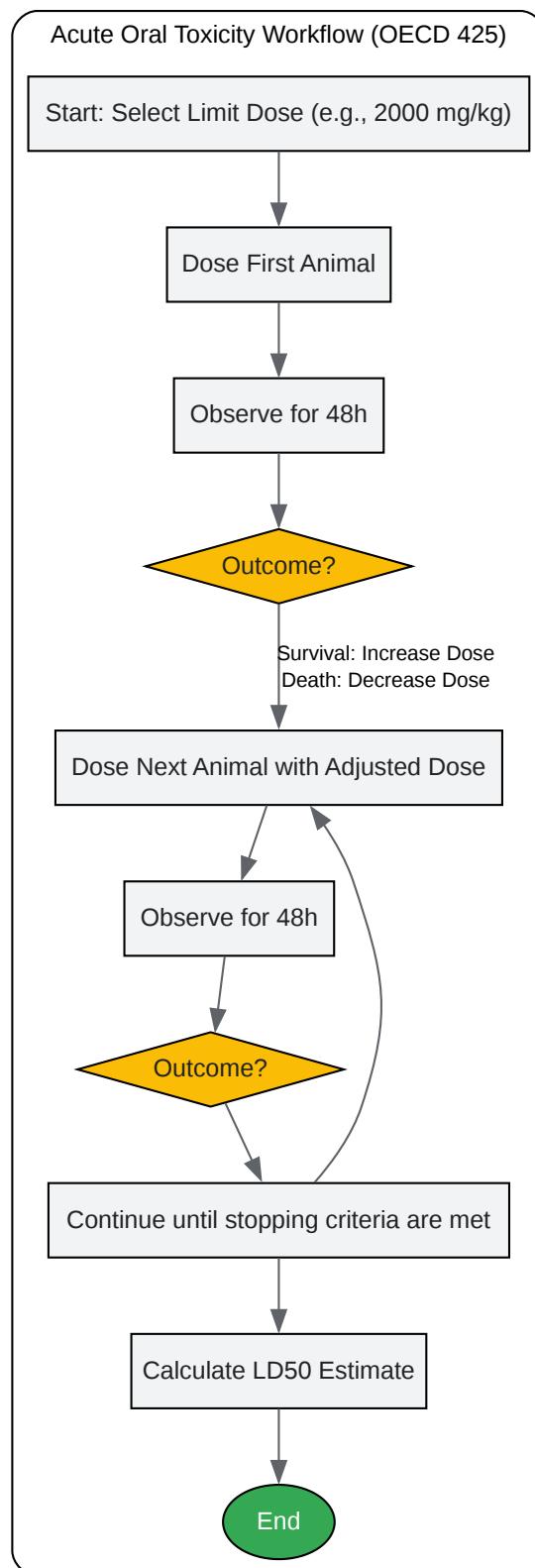
The acute oral toxicity of **chanoclavine** was determined using a limit test based on the OECD Guideline 425, also known as the Up-and-Down Procedure.[2][4]

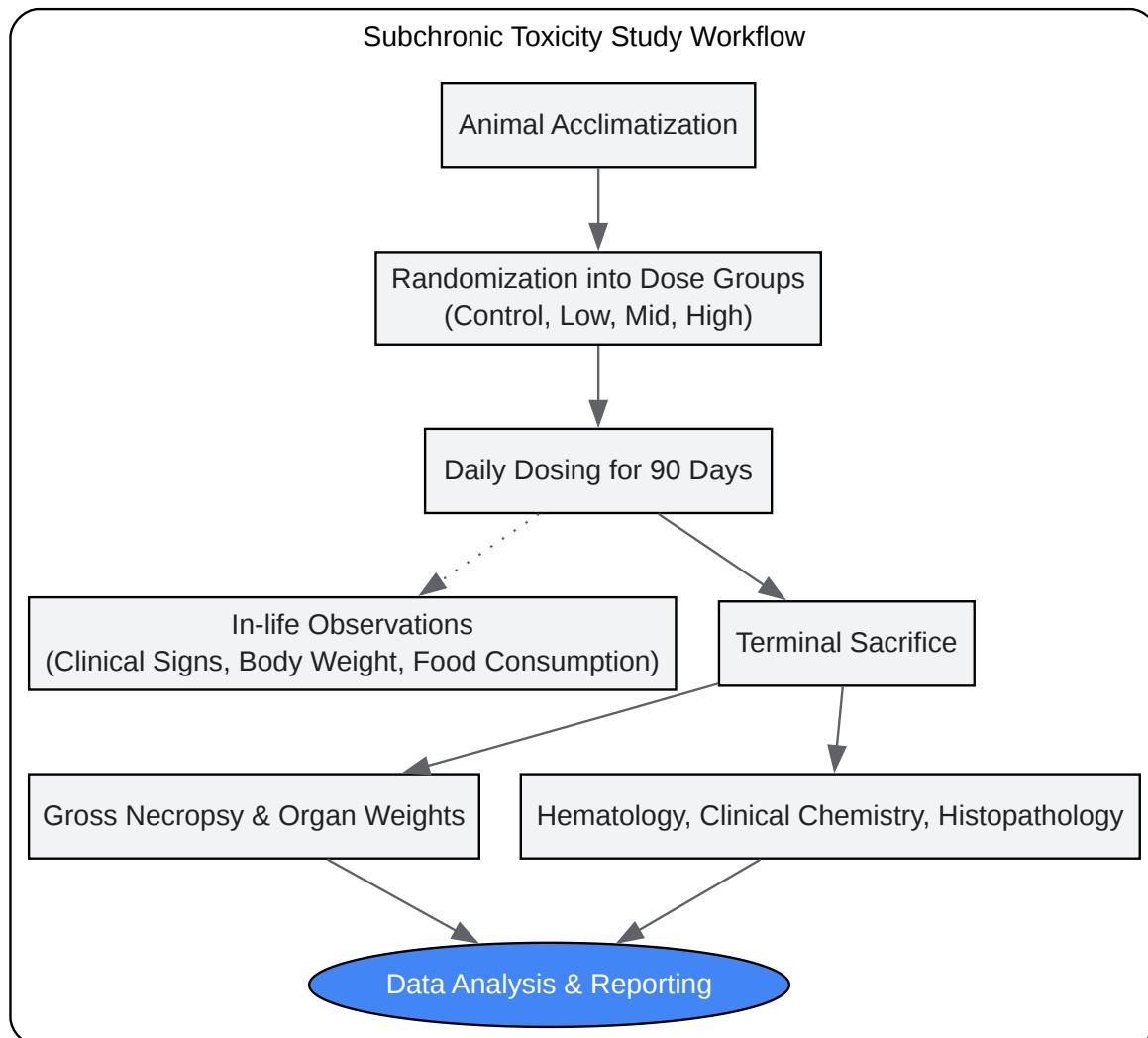
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

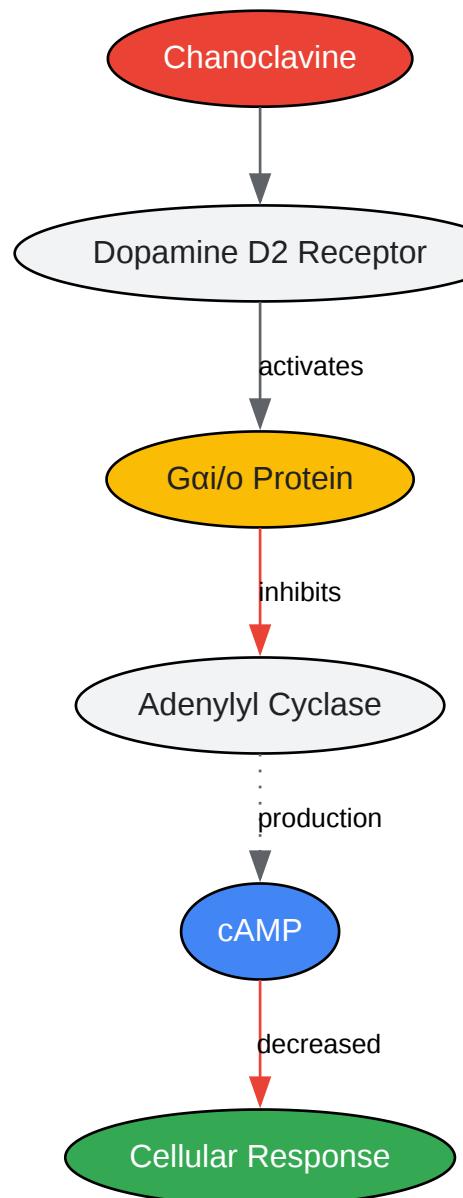
- Test Animals: Healthy, young adult female mice are typically used.[2]
- Fasting: Animals are fasted overnight prior to dosing.[4]

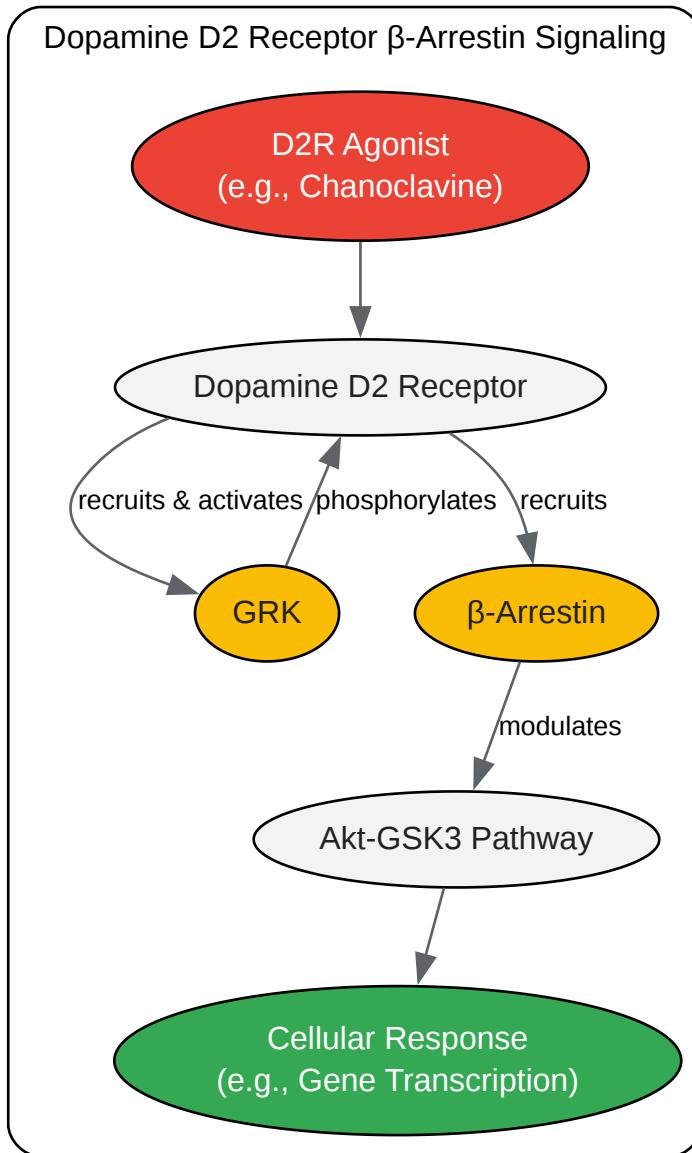
- Dosing: A single limit dose of 2000 mg/kg is administered orally via gavage.[4] The substance is often mixed with a vehicle (e.g., water) to form a paste or solution.[4]
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals: frequently during the first 24 hours and daily thereafter for a total of 14 days.[2]
- Endpoints:
 - Mortality
 - Clinical signs (e.g., changes in skin, fur, eyes, and behavior)
 - Body weight changes
 - Gross necropsy at the end of the observation period.

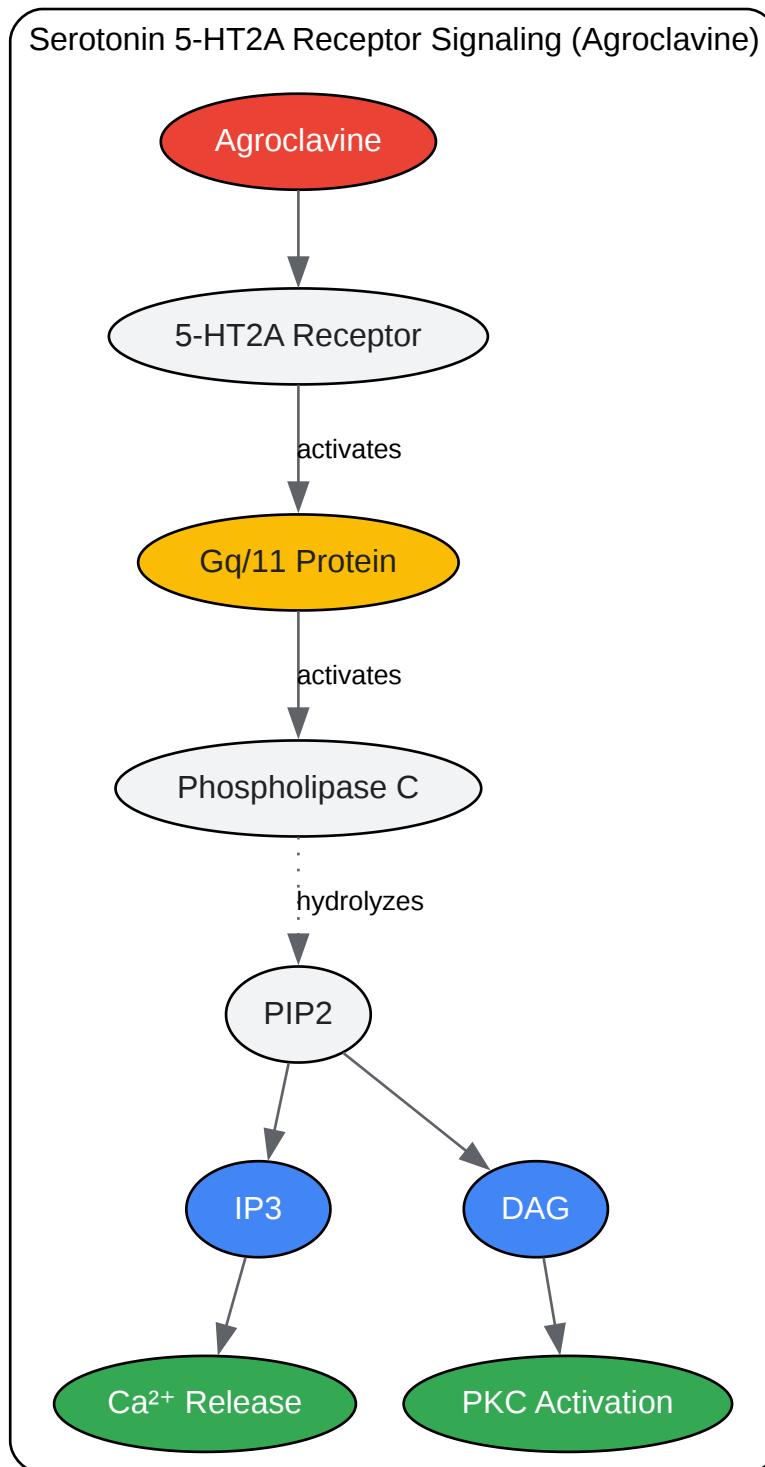




Dopamine D2 Receptor Signaling (Chanoclavine)







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